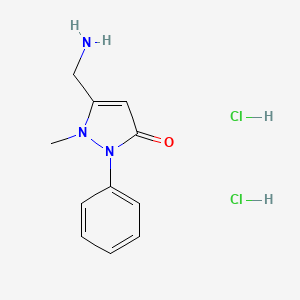
5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride, also known as AM-251, is a selective antagonist of the cannabinoid receptor type 1 (CB1). It is a synthetic compound that is used in scientific research to study the effects of the endocannabinoid system on various physiological processes.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structures
- The compound is used in the synthesis of reduced bipyrazoles, demonstrating significant charge delocalization and variations in molecular structures, as evidenced by the study of various derivatives (Cuartas, Insuasty, Cobo, & Glidewell, 2017).
Tautomerism and Crystal Structure
- Research on Schiff base derivatives from similar compounds reveals exclusive amine-one tautomerism in chloroform solutions, highlighting the stability and structural properties of these derivatives (Amarasekara, Owereh, Lyssenko, & Timofeeva, 2009).
Crystal and Molecular Studies
- Detailed crystal and molecular structure analysis of similar compounds, involving density functional method (DFT) studies, provides insights into the molecular geometries and electrostatic potential maps (Şahin, Salgın-Gökşen, Gökhan-Kelekçi, & Işık, 2011).
Synthesis of Auxin Activities
- The compound is instrumental in synthesizing acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia, showcasing its role in producing compounds with specific biological activities (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).
Precursor for Synthesis
- It serves as a precursor in synthesizing various pyrazoles, which are later used for cycloaddition reactions and reduction conditions to yield different derivatives (Martins, Sinhorin, Frizzo, Buriol, Scapin, Zanatta, & Bonacorso, 2013).
Anticancer Agent Synthesis
- The compound is used in the preparation of novel thiadiazoles and thiazoles incorporating pyrazole moiety, demonstrating potential as anticancer agents (Gomha, Salah, & Abdelhamid, 2014).
Propiedades
IUPAC Name |
5-(aminomethyl)-1-methyl-2-phenylpyrazol-3-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.2ClH/c1-13-10(8-12)7-11(15)14(13)9-5-3-2-4-6-9;;/h2-7H,8,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLFAYLPGOKBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N1C2=CC=CC=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

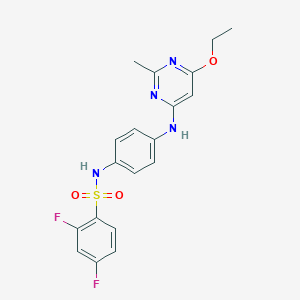
![N-butyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2440344.png)

![Thieno[3,4-b]thiophene-2-carbaldehyde](/img/structure/B2440349.png)


![8-bromo-7-{3-[(2,5-dimethylphenyl)amino]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2440354.png)
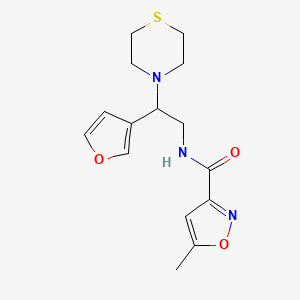

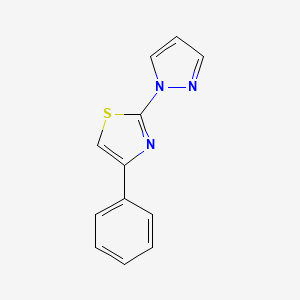
![4-oxo-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2440362.png)
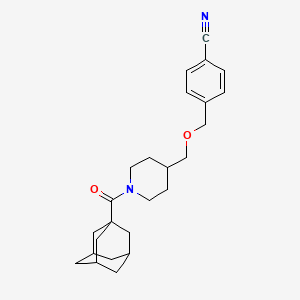
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2440364.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)cyclohex-3-enecarboxamide](/img/structure/B2440366.png)